2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide
Overview
Description
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a fluoro-methoxyphenyl group and an isopropylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to couple the fluoro-methoxyphenyl group with the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide
- 4-fluoro-2-methoxyphenylboronic acid
- 2-fluoro-6-methoxyphenylboronic acid
Uniqueness
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a fluoro-methoxyphenyl group with a pyridazine ring and an isopropylacetamide moiety sets it apart from other similar compounds, potentially offering unique reactivity and applications.
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-10(2)18-15(21)9-20-16(22)7-6-13(19-20)12-5-4-11(17)8-14(12)23-3/h4-8,10H,9H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCRRUANWJQLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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